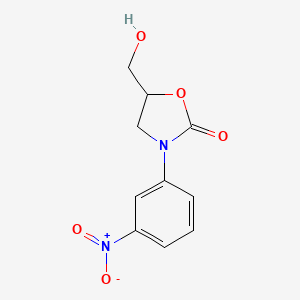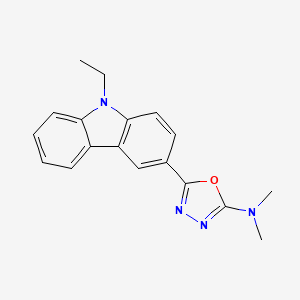
5-(9-Ethyl-9H-carbazol-3-YL)-N,N-dimethyl-1,3,4-oxadiazol-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(9-Ethyl-9H-carbazol-3-YL)-N,N-dimethyl-1,3,4-oxadiazol-2-amine is a heterocyclic compound that combines the structural features of carbazole and oxadiazole moieties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(9-Ethyl-9H-carbazol-3-YL)-N,N-dimethyl-1,3,4-oxadiazol-2-amine typically involves the reaction of 9-ethyl-9H-carbazole-3-carbaldehyde with appropriate reagents to form the oxadiazole ring. One common method includes the use of hydrazine derivatives and acetic acid as a catalyst . The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or acetone .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
5-(9-Ethyl-9H-carbazol-3-YL)-N,N-dimethyl-1,3,4-oxadiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like manganese dioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the oxadiazole ring.
Common Reagents and Conditions
Oxidation: Manganese dioxide in acetone at room temperature.
Reduction: Sodium borohydride in ethanol.
Substitution: Various nucleophiles under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can lead to the formation of amines or alcohols.
Aplicaciones Científicas De Investigación
5-(9-Ethyl-9H-carbazol-3-YL)-N,N-dimethyl-1,3,4-oxadiazol-2-amine has several scientific research applications:
Medicinal Chemistry: The compound exhibits potential anticancer, antimicrobial, and anti-inflammatory activities.
Materials Science: It is used in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices.
Organic Electronics: The compound’s unique electronic properties make it suitable for use in organic semiconductors and photovoltaic cells.
Mecanismo De Acción
The mechanism of action of 5-(9-Ethyl-9H-carbazol-3-YL)-N,N-dimethyl-1,3,4-oxadiazol-2-amine involves its interaction with specific molecular targets and pathways. In medicinal applications, it may interact with cellular proteins and enzymes, leading to the inhibition of cancer cell proliferation or microbial growth . The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparación Con Compuestos Similares
Similar Compounds
- 5-(9-Ethyl-9H-carbazol-3-yl)-N-aryl-1,3,4-thiadiazol-2-amines
- 9-Ethyl-3-{6-(het)aryl-[1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl}-9H-carbazole
Uniqueness
5-(9-Ethyl-9H-carbazol-3-YL)-N,N-dimethyl-1,3,4-oxadiazol-2-amine is unique due to its combination of carbazole and oxadiazole moieties, which impart distinct electronic and structural properties. This uniqueness makes it particularly valuable in applications requiring specific electronic characteristics, such as in OLEDs and organic semiconductors .
Propiedades
Número CAS |
65698-65-9 |
|---|---|
Fórmula molecular |
C18H18N4O |
Peso molecular |
306.4 g/mol |
Nombre IUPAC |
5-(9-ethylcarbazol-3-yl)-N,N-dimethyl-1,3,4-oxadiazol-2-amine |
InChI |
InChI=1S/C18H18N4O/c1-4-22-15-8-6-5-7-13(15)14-11-12(9-10-16(14)22)17-19-20-18(23-17)21(2)3/h5-11H,4H2,1-3H3 |
Clave InChI |
NLGCCOXOIDUKBG-UHFFFAOYSA-N |
SMILES canónico |
CCN1C2=C(C=C(C=C2)C3=NN=C(O3)N(C)C)C4=CC=CC=C41 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2,5-Dihydroxy-7-oxabicyclo[4.1.0]hept-3-en-1-yl)methyl benzoate](/img/structure/B14489644.png)
![1,2-Bis[oxo(phenyl)acetyl]-10H-10lambda~6~-phenoxathiine-10,10-dione](/img/structure/B14489653.png)

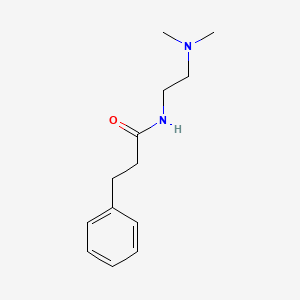
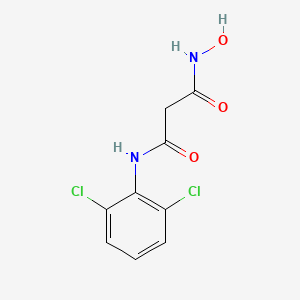


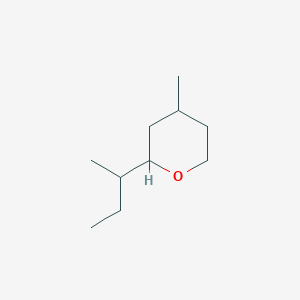
![3-{[(Propan-2-yl)oxy]carbonyl}pentadec-4-enoate](/img/structure/B14489688.png)
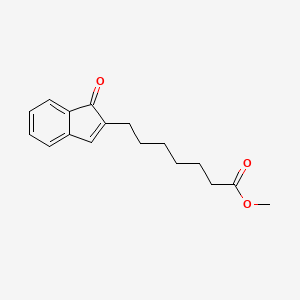
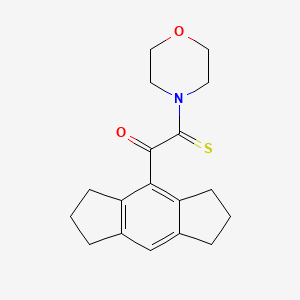
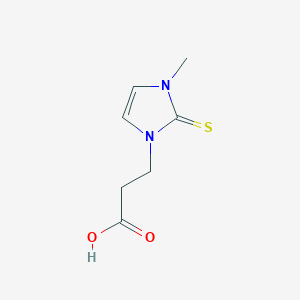
![8-Methyl-8-azabicyclo[3.2.1]oct-2-yl 2-cyclopentyl-2-hydroxy-3-pentynoate](/img/structure/B14489709.png)
